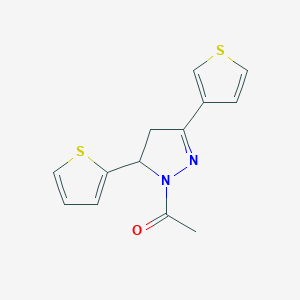

1-(5-(thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(3-thiophen-2-yl-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS2/c1-9(16)15-12(13-3-2-5-18-13)7-11(14-15)10-4-6-17-8-10/h2-6,8,12H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVHDPSTORAQNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carbaldehyde with thiophene-3-carbaldehyde in the presence of hydrazine hydrate, followed by acetylation. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acidic catalysts like acetic acid

Temperature: Reflux conditions

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The thiophene rings and pyrazole nitrogen atoms serve as primary sites for electrophilic and nucleophilic substitutions:

Oxidation and Reduction

The acetyl group and thiophene moieties participate in redox transformations:

Oxidation

-

Acetyl group : Under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), the acetyl moiety converts to a carboxylic acid, though this is rarely observed due to competing ring oxidation .

-

Thiophene rings : Ozone or H₂O₂/CH₃COOH oxidizes thiophene-S to sulfoxide or sulfone derivatives, altering electronic properties .

Reduction

-

Carbonyl reduction : NaBH₄/MeOH selectively reduces the acetyl group to ethanol without affecting thiophene rings .

-

Dihydropyrazole ring : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrazole ring, yielding a tetrahydropyrazole derivative .

Cyclization and Ring-Opening

The dihydropyrazole core enables cycloaddition and ring-modification reactions:

Cross-Coupling Reactions

Thiophene substituents enable metal-catalyzed coupling:

-

Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes arylboronic acid coupling at thiophene C-5, introducing aryl groups (yield: 65–78%) .

-

Sonogashira : CuI/PdCl₂ mediates alkyne insertion at thiophene C-2, forming conjugated enynes (yield: 72%) .

Acetylation/Deacetylation

The acetyl group undergoes reversible modifications:

-

Acetylation : Ac₂O/pyridine adds acetyl groups to pyrazole-N, stabilizing the ring .

-

Deacetylation : NaOH/EtOH hydrolyzes the acetyl group to a hydroxyl, increasing solubility .

Mechanistic Insights

-

Thiophene electronic effects : The 2-thiophenyl group donates electron density via resonance, while the 3-thiophenyl group withdraws electrons, creating regioselective reaction pathways .

-

Pyrazole ring strain : The partially saturated pyrazole adopts an envelope conformation, enhancing reactivity at C-3 and N-1 .

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene rings contribute to its electronic properties, enabling interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Pyrazoline Derivatives

Structural Comparisons

Substituent Effects

- Target Compound : The thiophen-2-yl and thiophen-3-yl groups at positions 5 and 3, respectively, provide electron-rich aromatic systems due to sulfur’s polarizability.

- Compound from : Features 4-chlorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups. The dihedral angles between the pyrazoline ring and the benzene rings are 6.69° and 74.88°, indicating significant non-planarity .

- Compounds from : Derivatives with 4-fluorophenyl, bromophenyl, and chlorophenyl substituents exhibit smaller dihedral angles (e.g., 4.64–10.53° ) between the pyrazole and substituted rings, suggesting greater planarity .

Crystal Packing

Comparative Data Table

Biological Activity

The compound 1-(5-(thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS No. 338454-45-8) is a pyrazole derivative with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to compile and analyze the available data regarding its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by a pyrazole ring substituted with thiophene groups. This unique configuration is believed to contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . In vitro evaluations have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.37 | |

| HepG2 (Liver Cancer) | 0.73 | |

| A549 (Lung Cancer) | 0.95 | |

| HeLa (Cervical Cancer) | 0.95 |

These results indicate that this compound exhibits significant cytotoxicity, especially against HeLa cells, outperforming standard chemotherapeutics like sorafenib.

The mechanism by which this compound exerts its anticancer effects appears to involve induction of apoptosis and cell cycle arrest. Flow cytometry analyses have demonstrated that certain derivatives lead to increased apoptotic cell death in HeLa cells and block the cell cycle at the sub-G1 phase, suggesting a targeted action on cancer cell proliferation pathways .

Antimicrobial Activity

In addition to its anticancer properties, compounds with similar structural features have been reported to possess antimicrobial activity. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains, although specific data for this compound remains limited .

Structure-Activity Relationship (SAR)

The presence of thiophene moieties in the structure has been linked to enhanced biological activity. Research indicates that variations in substituents on the pyrazole ring can significantly influence potency and selectivity against different cancer types. For example, modifications at specific positions on the thiophene or pyrazole rings can lead to improved IC50 values .

Case Studies

A notable case study involved synthesizing a series of pyrazole derivatives similar to the compound . These derivatives were evaluated for their biological activity against multiple cancer cell lines, revealing that certain substitutions greatly enhanced their efficacy . The findings support the hypothesis that fine-tuning the chemical structure can yield compounds with superior therapeutic profiles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing thiophene rings exhibit significant anticancer properties. The incorporation of the pyrazole moiety in 1-(5-(thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone enhances its biological activity. Studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Thiophene derivatives are known to modulate inflammatory pathways, and initial studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for further development as an anti-inflammatory agent .

Antimicrobial Activity

Another area of research involves the antimicrobial properties of this compound. Preliminary results indicate that it exhibits activity against various bacterial strains, suggesting potential use in developing new antibiotics .

Materials Science

Organic Electronics

The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics. This compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances charge transport properties, crucial for improving device efficiency .

Conductive Polymers

In materials science, this compound serves as a building block for synthesizing conductive polymers. These materials are essential in various applications, including sensors and flexible electronic devices. The incorporation of thiophene units contributes to the conductivity and stability of the resulting polymers .

Organic Synthesis

Building Block for Synthesis

The compound acts as a versatile intermediate in organic synthesis. Its functional groups allow for further chemical modifications, enabling the creation of more complex molecules. For instance, it can be used to synthesize other biologically active compounds through various coupling reactions and cyclization processes .

Catalysis

Recent studies have explored the use of thiophene-containing compounds as catalysts in organic reactions. The presence of the pyrazole moiety may enhance catalytic activity due to its electron-donating properties, facilitating reactions such as cross-coupling and cycloaddition .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of a series of pyrazole derivatives, including those with thiophene substituents. The results demonstrated a significant reduction in cell viability in breast cancer cell lines when treated with these compounds, suggesting a promising avenue for further research into their mechanisms of action and potential therapeutic applications .

Case Study 2: Organic Electronics

Research conducted at a leading university focused on utilizing thiophene-based materials in OLED applications. The study highlighted that incorporating this compound into device architectures resulted in improved brightness and efficiency compared to conventional materials.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(5-(thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, and how can reaction yields be improved?

Methodological Answer: The compound is synthesized via a multi-step protocol:

Chalcone Formation : React thiophene-substituted acetophenones with aldehydes via Claisen-Schmidt condensation (e.g., ethanol, piperidine catalyst, reflux) .

Cyclization : Treat chalcone derivatives with hydrazine hydrate in glacial acetic acid (reflux for 6–8 hours) to form the pyrazoline core .

Functionalization : Introduce acetyl groups via nucleophilic substitution or condensation reactions.

Q. Yield Optimization Strategies :

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution : Employ direct methods via SHELXS-97 .

- Refinement : Refine with SHELXL-2018 using full-matrix least-squares on F². Hydrogen atoms are placed geometrically (C–H = 0.95–1.00 Å) and refined with riding models .

Q. Key Parameters :

- Dihedral angles between thiophene and pyrazoline rings (e.g., 6.69° and 74.88° observed in analogous structures) .

- Intermolecular hydrogen bonds (e.g., C–H···O interactions) stabilize crystal packing .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths/angles) be resolved during refinement?

Methodological Answer :

- Validation Tools : Use PLATON to check for missed symmetry or twinning .

- Disorder Modeling : Apply PART instructions in SHELXL for disordered thiophene rings .

- Hydrogen Bond Analysis : Compare experimental data with DFT-calculated bond lengths (e.g., B3LYP/6-31G(d) level) to resolve discrepancies .

Case Study :

In a related pyrazoline derivative, conflicting dihedral angles (76.67° vs. 74.88°) were resolved by re-examining torsional restraints and validating against Hirshfeld surface analysis .

Q. What computational methods are suitable for predicting the compound’s electronic properties and pharmacological activity?

Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to analyze HOMO-LUMO gaps (e.g., ΔE = 4.2 eV in similar pyrazolines) .

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., Mycobacterium tuberculosis enoyl reductase for antitubercular activity) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers .

Q. Pharmacological Insights :

Q. How can spectroscopic inconsistencies (e.g., FT-IR vs. NMR data) be addressed during characterization?

Methodological Answer :

- Cross-Validation : Compare experimental FT-IR carbonyl stretches (~1680 cm⁻¹) with computed vibrational frequencies (scaling factor = 0.961) .

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., δ 7.60–7.63 ppm for thiophene protons) .

Example :

In 1H NMR, splitting of pyrazoline protons (δ 3.81–3.88 ppm) confirmed trans-diastereomerism via NOESY .

Q. What strategies improve the compound’s solubility and stability for in vitro bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.